molecular formula C11H8F3NO B13185339 4-(Furan-2-yl)-2-(trifluoromethyl)aniline

4-(Furan-2-yl)-2-(trifluoromethyl)aniline

Cat. No.: B13185339
M. Wt: 227.18 g/mol
InChI Key: AMKMVVDUFGPMNS-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-(trifluoromethyl)aniline is a novel chemical building block designed for advanced research and development. This compound synergistically combines an electron-rich furan ring with a robust trifluoromethyl group on an aniline scaffold, creating a versatile intermediate for discovering new active molecules. Key Research Applications: - Antimicrobial Drug Discovery: The trifluoromethyl group is a established motif in developing new antimicrobial agents . Researchers can utilize this compound as a core scaffold to synthesize novel derivatives targeting drug-resistant bacteria and fungi, particularly in the exploration of treatments for chronic wound infections . - SARS-CoV-2 Main Protease Inhibitors: Furan-based hydrazine derivatives have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), a key target for antiviral therapeutics . This compound serves as a precursor for similar bioactive furan-containing heterocycles. - Material Science and Organic Electronics: Fluorinated anilines are key precursors in synthesizing organic materials for applications such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) . The furan ring can contribute to the π-conjugated system, potentially tuning the optical and electronic properties of the resulting polymers or small molecules. - Synthetic Intermediate for Heterocycles: The aniline and furan functional groups make this compound an ideal starting material for constructing complex nitrogen- and oxygen-containing heterocycles, such as quinoxalines and phenazines, via nucleophilic aromatic substitution and metal-catalyzed coupling reactions . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

4-(furan-2-yl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)8-6-7(3-4-9(8)15)10-2-1-5-16-10/h1-6H,15H2

InChI Key

AMKMVVDUFGPMNS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Halogenation and Nucleophilic Substitution Strategy

A typical route involves initial halogenation of a suitable aromatic precursor followed by nucleophilic substitution to introduce the amino group. For example, starting from 2-chlorofuran derivatives, chlorination at the aromatic ring can be followed by substitution with ammonia or amines to generate the amino functionality.

Trifluoromethylation of Aromatic Precursors

The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Na) . These reagents are used to modify aromatic compounds bearing suitable leaving groups (e.g., halides or nitro groups).

Specific Synthesis Pathways for 4-(Furan-2-yl)-2-(trifluoromethyl)aniline

Route via Nitration, Reduction, and Trifluoromethylation

Step 1: Nitration of a furan-based precursor to introduce a nitro group at the desired position, often using nitric acid or nitrating mixtures under controlled conditions.

Step 2: Reduction of the nitro group to an amine, typically employing catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) or chemical reduction agents like tin chloride or iron powder.

Step 3: Trifluoromethylation of the aromatic ring, employing reagents such as trifluoromethyl sulfonates or Ruppert-Prakash reagent (TMS-CF₃) in the presence of catalysts like copper or palladium, to selectively introduce the trifluoromethyl group at the ortho position relative to the amino group.

Palladium-Catalyzed Cross-Coupling for Functionalization

Recent advances have utilized palladium(II)-catalyzed cross-coupling reactions to attach the trifluoromethyl group to aromatic amines or their derivatives.

  • Method: Palladium(II) acetate catalyzes the addition of arylboroxines to imines derived from trifluoroacetaldehyde, enabling the formation of trifluoromethylated amines with high enantioselectivity.
  • Application: This method allows for the direct synthesis of α-trifluoromethyl arylmethylamines , which can be further functionalized to obtain the target compound.

Patent and Literature Supported Methods

Method Starting Materials Key Reagents Catalysts Yield Remarks
Catalytic Hydrogenation & Trifluoromethylation 2-trifluoromethyl-4-chloronitrobenzene CF₃SO₂Na, Pd/C, H₂ Palladium ~95% From patent EP0038465A1; involves nitration, reduction, trifluoromethylation
Palladium-Catalyzed Addition Imine derived from trifluoroacetaldehyde Arylboroxines, PPh₃, AgF Palladium(II) 57–91% From recent research (ACS JOC, 2016)
Direct Amine Functionalization 3,4-Dichlorobenzotrifluoride Ammonia, halogenating agents None or catalytic Variable Environmentally friendly, high-yield process (patent US7777079B2)

Notes on Reaction Conditions and Optimization

  • Temperature: Typically between 30°C and 80°C for catalytic hydrogenation; higher temperatures (up to 173°C) for ammoniation processes.
  • Solvents: Methanol, acetonitrile, or water are common, depending on the reaction step.
  • Catalysts: Palladium on carbon, palladium acetate, copper, or nickel catalysts are frequently employed.
  • Reaction Time: Ranges from a few hours to overnight, optimized based on substrate reactivity.
  • Yield Optimization: Use of excess trifluoromethylating agents and proper temperature control enhances yield and regioselectivity.

Summary of Research Findings

Source Key Findings Advantages Limitations
Patent EP0038465A1 Efficient catalytic hydrogenation of nitrobenzene derivatives High yield (~95%) Multi-step process, requires handling of hazardous reagents
ACS JOC (2016) Palladium(II)-catalyzed addition for enantioselective synthesis High enantioselectivity, broad substrate scope Requires chiral ligands and precise conditions
Patent US7777079B2 Environmentally friendly ammoniation method Simple, cost-effective, high yield Limited to specific precursor structures

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-(Furan-2-yl)-2-(trifluoromethyl)aniline -CF₃ (2-position), furan-2-yl (4-position) C₁₁H₈F₃NO 243.19 Combines electron-withdrawing (-CF₃) and π-electron-rich furan.
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline -CF₃ (2-position), perfluoropropan-2-yl (4-position) C₁₀H₅F₁₀N 329.14 Highly fluorinated substituent enhances lipophilicity and metabolic stability .
4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline -CF₃ (2-position), alkoxy chain (4-position) C₁₃H₁₈F₃NO 261.29 Alkoxy group increases hydrophobicity; potential for improved membrane permeation .
4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline -CF₃ (2-position), piperidine (4-position) C₁₂H₁₅F₃N₂ 244.26 Basic amine group enhances solubility in acidic environments .
N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline -CF₃ (4-position), nitro groups (2,6-positions) C₁₃H₈F₃N₃O₄ 327.22 Multiple nitro groups increase electron deficiency; potential for redox activity .
Antimicrobial and Antitumor Activity
  • Nitro-/Dinitroaniline derivatives (e.g., N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline): Exhibit strong affinity for plant and protozoan tubulin, disrupting microtubule dynamics .
  • Pyrazole-furan hybrids (e.g., 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline): Demonstrated anti-inflammatory activity (IC₅₀ = 419.05 μg/mL) via protein denaturation inhibition, comparable to diclofenac .
Electronic and Solubility Effects
  • Perfluorinated analogs : Increased lipophilicity (logP ~4.5) due to fluorine’s hydrophobicity, enhancing blood-brain barrier penetration .
  • Alkoxy-substituted analogs: Longer chains (e.g., 2-methylpentyloxy) improve solubility in non-polar solvents, favoring agrochemical applications .

Challenges and Limitations

  • Synthetic Complexity : Fluorinated compounds often require harsh conditions (e.g., HF or BF₃ catalysis), increasing cost and safety risks .
  • Biological Selectivity: Furan-containing analogs may exhibit off-target effects due to π-π stacking interactions with aromatic amino acids .

Biological Activity

4-(Furan-2-yl)-2-(trifluoromethyl)aniline is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, which can lead to improved interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H8F3N
  • Molecular Weight: 215.17 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of this compound have shown promising activity against various bacterial strains. The presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties through its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that analogs of this compound showed significant cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role for this compound in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cell signaling pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing pathways related to inflammation and cell growth.
  • DNA Interaction: There is evidence suggesting that the compound can intercalate with DNA, leading to disruption of replication processes in cancer cells.

Study on Anticancer Activity

A recent study investigated the anticancer effects of various trifluoromethylated anilines, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 5 µM. The study concluded that further modification of the compound could enhance its potency and selectivity against cancer cells .

Anti-inflammatory Research

Another research effort focused on evaluating the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. Results showed a notable reduction in paw swelling comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer, Anti-inflammatory~5Enzyme inhibition, DNA interaction
Trifluoromethylated pyrazoleAntimicrobial~10Membrane disruption
Fluorinated quinoline derivativesAntimalarial~20Receptor modulation

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